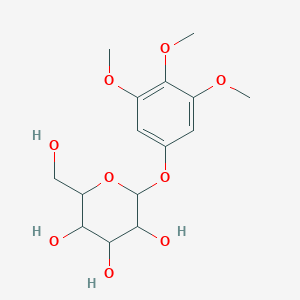

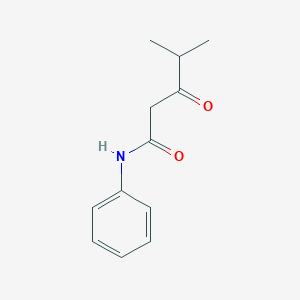

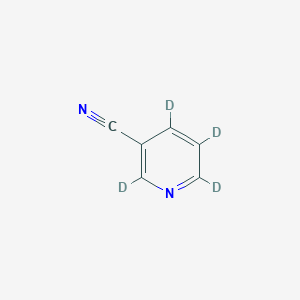

![molecular formula C13H20N2O2 B017031 N-[2-(diethylamino)ethyl]-4-hydroxybenzamide CAS No. 106018-37-5](/img/structure/B17031.png)

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical processes, tailored to introduce specific functional groups that impart desired physical and chemical properties. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been synthesized to study their binding affinity to dopamine receptors, indicating the importance of structural modifications in enhancing biological activity (Perrone et al., 2000) (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in determining their interaction with biological targets. Studies utilizing X-ray crystallography, NMR, and other spectroscopic methods can provide detailed insights into the molecular conformation and spatial arrangement of atoms within these compounds. For example, the crystal structure analysis of N-hydroxy-2-(4-methylbenzamido)benzamide has contributed to understanding the intermolecular interactions and stability of this compound (Ibnouf et al., 2021) (Ibnouf et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that are essential for their application in drug synthesis and material science. For instance, the reactivity of the amide bond and the alkyl chain length can significantly affect a compound's affinity for specific receptors, as demonstrated in structure-affinity relationship studies (Perrone et al., 2000) (Perrone et al., 2000). Furthermore, modifications in the benzamide structure have been explored for improving the imaging capabilities of compounds for melanoma detection (Mohammed et al., 1997) (Mohammed et al., 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical application. Studies on the molar refraction and polarizability of similar compounds in solution have provided insights into their interaction with light and electromagnetic fields, which are relevant for their application in optical materials and drug delivery systems (Sawale et al., 2016) (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, dictate the benzamide derivatives' suitability for specific applications. For instance, the study on the metabolism of N,N-diethyl-meta-toluamide (Taylor, 1986) provides an example of how benzamide derivatives are processed in biological systems, which is critical for their development as pharmaceutical agents (Taylor, 1986).

Applications De Recherche Scientifique

Environmental Impact and Fate

Occurrence, Fate, and Behavior in Aquatic Environments N-[2-(diethylamino)ethyl]-4-hydroxybenzamide, as a structural relative to parabens, shares similar concerns regarding its environmental impact, particularly in aquatic environments. Parabens, due to their widespread use in consumer products, have been identified as emerging contaminants. Despite wastewater treatments eliminating them to a significant extent, these compounds, including their halogenated by-products, are ubiquitous in surface waters and sediments. This prevalence is attributed to the continuous introduction into the environment through the consumption of paraben-based products. The persistence of these chlorinated by-products and their potential toxicity are areas that necessitate further study (Haman et al., 2015).

Chemical Synthesis and Crystal Design

Synthon Modularity in Cocrystals 4-Hydroxybenzamide, a compound structurally related to N-[2-(diethylamino)ethyl]-4-hydroxybenzamide, has been the subject of studies in crystal design and synthon modularity. Research in this area explores the classification of halogen···halogen interactions in organic crystals and the manifestation of these interactions in cocrystals involving 4-hydroxybenzamide. This study contributes to the understanding of synthon theory and crystal engineering, showcasing the predictable nature of acid–amide heterosynthons in crystal structures (Tothadi et al., 2013).

Antioxidant Activity Analysis

Analytical Methods for Determining Antioxidant Activity The scientific community has expressed significant interest in antioxidants, leading to extensive research on various tests used to determine their activity. These tests, based on either hydrogen atom transfer or electron transfer, are crucial for studying the antioxidant implications in fields like food engineering, medicine, and pharmacy. The review provides a critical evaluation of these methods, discussing their detection mechanisms, applicability, advantages, and disadvantages. This comprehensive understanding is essential for the analysis of antioxidants and the determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Countercurrent Separation of Natural Products

Two-Phase Solvent Systems in Countercurrent Separation Phenylethanoid glycosides and iridoids are notable for their significant biological activities. Countercurrent separation (CCS) emerges as an efficient technology for the purification of these hydrophilic compounds, overcoming issues associated with conventional chromatography. This review compiles research from the past two decades, highlighting the application of CCS in the purification of these compounds. It underscores the importance of optimizing analytical methods to encompass all novel brominated flame retardants (NBFRs) and emphasizes the necessity of further research on their indoor environments, emission sources, and potential leaching (Luca et al., 2019).

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(16)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIPQARTTVUKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276758 | |

| Record name | Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide | |

CAS RN |

106018-37-5 | |

| Record name | Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

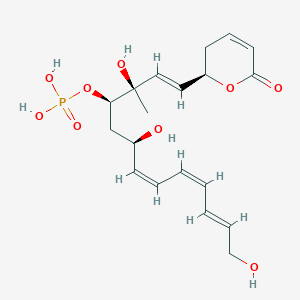

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)

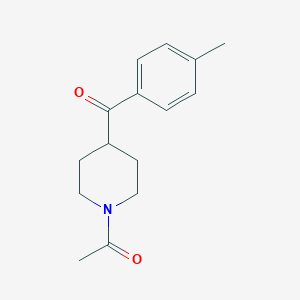

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)